N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide
Description
Properties
IUPAC Name |
2,3-dioxo-N-(4-propan-2-ylphenyl)-1,4-dihydroquinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-10(2)11-3-5-12(6-4-11)20-25(23,24)13-7-8-14-15(9-13)19-17(22)16(21)18-14/h3-10,20H,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHDFMVSLQUIULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide is a compound that has garnered attention for its potential biological activities, particularly as a selective antagonist of the transient receptor potential cation channel A1 (TRPA1). This article explores its biological activity through various studies and data points.
The compound has the following chemical characteristics:
- Molecular Formula : C17H17N3O4S
- Molecular Weight : 355.39 g/mol
- Melting Point : 221-223 °C
- Solubility : Soluble in DMSO at 10 mg/mL
- Stability : Stable for 2 years at room temperature; solutions can be stored at -20 °C for up to 3 months.
This compound acts primarily by blocking TRPA1 channels. This action is significant because TRPA1 is involved in mediating pain responses to various stimuli. The compound has shown to antagonize calcium influx induced by agents such as allyl isothiocyanate (AITC) and formalin, with IC50 values of approximately 5.3 µM and 6.2 µM respectively .
Pain Modulation
Several studies have highlighted the role of TRPA1 antagonists in pain management. This compound has demonstrated efficacy in reducing formalin-induced flinching behavior in animal models, indicating its potential use in treating inflammatory and neuropathic pain conditions .
In Vivo Studies
In vivo experiments have shown that this compound can significantly reduce pain responses associated with inflammation. For instance:
Case Studies
A notable case study involved the administration of this compound in an animal model of neuropathic pain. The results indicated a marked decrease in mechanical hypersensitivity compared to control groups. This suggests that the compound could be a viable candidate for further development as a therapeutic agent for chronic pain management.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-isopropylphenyl group in the target compound introduces bulkier hydrophobic character compared to methoxyphenyl or benzoyl groups in analogs like 9a and 9b. This may influence solubility and receptor binding .
- Synthesis : Most analogs are synthesized via sulfonylhydrazide intermediates (e.g., compound 3 in ) reacted with isothiocyanates or α-halocarbonyl compounds. Yields range from 68% to 78%, with melting points varying widely (130–272°C), likely due to crystallinity differences from substituents .
Physicochemical and Spectroscopic Properties
- IR/NMR Trends: Analogs show characteristic peaks for sulfonamide (SO₂ at ~1150–1350 cm⁻¹), quinoxalinedione (C=O at ~1650–1750 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR). The 4-isopropylphenyl group would exhibit distinct splitting patterns for isopropyl protons (δ ~1.2–1.4 ppm for CH₃ and δ ~2.5–3.5 ppm for CH) .
- Thermal Stability : Higher melting points in benzoyl-substituted analogs (e.g., 9b at 270–272°C) suggest stronger intermolecular interactions compared to methoxy or alkyl-substituted derivatives .
Q & A
Q. What are the optimal synthetic routes and characterization methods for N-(4-isopropylphenyl)-2,3-dioxo-1,2,3,4-tetrahydro-6-quinoxalinesulfonamide?
Methodological Answer: The synthesis typically involves sulfonylation of quinoxaline precursors. For example:
- Step 1 : React 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride with 4-isopropylaniline in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (~70-78%) requires precise stoichiometry and temperature control (0–5°C during sulfonylation) .
- Characterization :
- NMR : Key signals include δ 1.25 ppm (d, J=6.8 Hz, isopropyl CH3), δ 7.3–7.6 ppm (aromatic protons), and δ 10.2 ppm (s, NH) .
- IR : Peaks at ~1670 cm⁻¹ (C=O stretching), 1340–1150 cm⁻¹ (S=O asymmetric/symmetric stretching) .
- HPLC : Purity >95% confirmed via C18 column (acetonitrile/water mobile phase) .
Q. What analytical techniques are recommended for assessing purity and structural integrity?
Methodological Answer:
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., conformation of the tetrahydroquinoxaline ring) by analyzing bond lengths and angles (e.g., C=O bonds ~1.21 Å, S=O bonds ~1.44 Å) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Example: Calculated for C₁₈H₂₀N₃O₄S: 398.1142; Observed: 398.1139 .
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition typically occurs above 250°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., PARP-1 vs. Argonaute-2 inhibition)?
Methodological Answer:
- Comparative enzymatic assays : Test the compound against PARP-1 (IC₅₀ determination via NAD⁺ depletion assay) and Argonaute-2 (RNA cleavage inhibition assay) under standardized conditions (pH 7.4, 37°C) .
- Structural analysis : Perform molecular docking (AutoDock Vina) to compare binding poses in PARP-1 (PDB: 5DS3) vs. Argonaute-2 (PDB: 4W5Q). Key interactions may involve sulfonamide oxygen with catalytic residues (e.g., PARP-1 Tyr907) .
- Data normalization : Account for assay variability (e.g., cell line differences in antiproliferative studies) by including reference inhibitors (e.g., Olaparib for PARP-1) .
Q. What strategies optimize structure-activity relationships (SAR) for enhanced target selectivity?
Methodological Answer:
- Substituent variation : Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to modulate steric/electronic effects on enzyme binding .
- Scaffold hybridization : Fuse the quinoxaline core with triazole (e.g., from ) to enhance π-π stacking with hydrophobic enzyme pockets .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent positions (e.g., para-isopropyl) with IC₅₀ values across datasets .
Q. How can computational modeling predict metabolic stability and degradation pathways?
Methodological Answer:
- Metabolite prediction : Use Schrödinger’s BioLuminate to simulate Phase I oxidation (e.g., CYP3A4-mediated hydroxylation at the isopropyl group) .
- Degradation studies : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks). Monitor via LC-MS for sulfonamide hydrolysis products (e.g., quinoxaline-6-sulfonic acid) .
- MD simulations : Analyze solvation effects on stability (e.g., water bridges between C=O and sulfonamide groups) using GROMACS .
Q. What experimental designs address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Panel testing : Evaluate IC₅₀ in 5+ cell lines (e.g., MCF-7, HeLa, A549) with matched controls (e.g., cisplatin) to identify lineage-specific effects .
- Apoptosis assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic mechanisms .
- ROS measurement : Quantify reactive oxygen species (DCFH-DA assay) to assess oxidative stress contributions to cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
